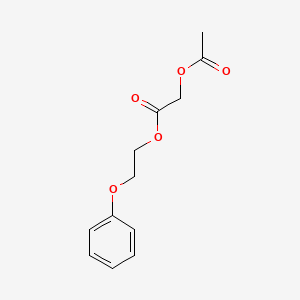

2-Phenoxyethyl (acetyloxy)acetate

Description

2-Phenoxyethyl (acetyloxy)acetate is an ester derivative of phenoxyacetic acid, characterized by a phenoxyethyl backbone substituted with an acetyloxy-acetate group. Its IUPAC name is ethyl [2-(acetyloxy)acetoxy]phenoxyethyl ester, and its molecular formula is C₁₂H₁₄O₅ (calculated from structural analysis) . This compound is synthesized via esterification or alkylation reactions, often involving phenoxyethanol and acetyloxy-acetic acid derivatives. Its primary applications include use as a precursor in pharmaceuticals, agrochemicals, and fragrance formulations due to its stability and reactivity .

Properties

CAS No. |

60359-58-2 |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-phenoxyethyl 2-acetyloxyacetate |

InChI |

InChI=1S/C12H14O5/c1-10(13)17-9-12(14)16-8-7-15-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |

InChI Key |

GKSCHYRVLSESPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)OCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyethyl (acetyloxy)acetate can be synthesized through the esterification of 2-phenoxyethanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of 2-phenoxyethanol with acetate esters. This method is preferred due to its efficiency and scalability. The reaction is conducted in the presence of a catalyst, such as sodium methoxide, and the reaction mixture is heated to promote the transesterification process .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl (acetyloxy)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-phenoxyethanol and acetic acid.

Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: 2-Phenoxyethanol and acetic acid.

Oxidation: Phenoxyacetic acid derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Phenoxyethyl (acetyloxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl (acetyloxy)acetate primarily involves its hydrolysis to release 2-phenoxyethanol and acetic acid. 2-Phenoxyethanol exhibits antimicrobial properties and acts as a preservative by disrupting microbial cell membranes and inhibiting enzyme activity. The acetate group can also participate in acetylation reactions, modifying the activity of various biomolecules .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in ester groups, substituents on the phenyl ring, or additional functional groups:

Physicochemical Properties

| Property | This compound | Ethyl phenoxyacetate | Allyl phenoxyacetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 238.24 | 180.20 | 192.21 |

| Boiling Point (°C) | 290–300 (estimated) | 245–250 | 260–265 |

| Solubility | Low in water; soluble in organic solvents | Similar to target compound | Moderate in ethanol, low in water |

| Density (g/cm³) | 1.18–1.20 | 1.12 | 1.10 |

Notes:

- The acetyloxy group in this compound increases molecular weight and hydrophobicity compared to simpler esters like ethyl phenoxyacetate .

- Allyl phenoxyacetate’s lower density and higher reactivity stem from the unsaturated allyl group .

Key Differences :

Comparative Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.